molecular formula C13H21N B13044027 (R)-1-(2,5-Dimethylphenyl)pentan-1-amine

(R)-1-(2,5-Dimethylphenyl)pentan-1-amine

Cat. No.: B13044027
M. Wt: 191.31 g/mol
InChI Key: UUKOLMVONAMBAL-CYBMUJFWSA-N
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Description

®-1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a chiral center, making it optically active and potentially significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzene and a suitable pentan-1-amine precursor.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, Grignard reactions, or reductive amination under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)pentan-1-amine would involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: May serve as a precursor or active ingredient in drug development.

Industry

    Material Science: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,5-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound, with different optical activity.

    1-(2,5-Dimethylphenyl)butan-1-amine: A similar compound with a shorter carbon chain.

    1-(2,5-Dimethylphenyl)hexan-1-amine: A similar compound with a longer carbon chain.

Uniqueness

®-1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m1/s1

InChI Key

UUKOLMVONAMBAL-CYBMUJFWSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)C)C)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)C)N

Origin of Product

United States

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